![molecular formula C10H8N2O2 B2484946 8-Methylcinnoline-3-carboxylic acid CAS No. 1146294-36-1](/img/structure/B2484946.png)
8-Methylcinnoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 8-Methylcinnoline-3-carboxylic acid involves a multi-step synthetic route. One approach is the reaction of 8-methoxycoumarin-3-carboxamide with 4N hydrochloric acid in acetic acid under reflux conditions, yielding 8-Methylcinnoline-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 8-Methylcinnoline-3-carboxylic acid consists of a cinnoline ring with a carboxylic acid group attached at position 3. The IUPAC name for this compound is 8-methyl-3-cinnolinecarboxylic acid .
Scientific Research Applications
- Researchers have explored 8-Methylcinnoline-3-carboxylic acid and its derivatives for their potent anticancer activity. For instance, novel 8-methoxycoumarin-3-carboxamides were synthesized and tested against liver cancer cells (HepG2). Compound 5 exhibited remarkable antiproliferative effects (IC50 = 0.9 µM) while sparing normal cells. It induced cell cycle arrest and apoptosis, activated caspase-3/7, and inhibited β-tubulin polymerization .
- 8-Methoxycoumarin-3-carboxylic acid serves as a starting material for synthesizing novel hybrid coumarin derivatives. These compounds have attracted attention due to their clinical anticancer potential. Ethyl 8-methoxycoumarin-3-carboxylate (Compound 1) has been used as a precursor for creating these derivatives .
Anticancer Properties
Hybrid Coumarin Derivatives
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins like caspase-3/7 and β-tubulin . These proteins play crucial roles in cell apoptosis and cell structure, respectively .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes such as the activation of caspase proteins and inhibition of β-tubulin polymerization . These interactions can lead to cell cycle arrest and apoptosis .
Biochemical Pathways
Related compounds have been shown to affect pathways involving caspase proteins and β-tubulin . These pathways are critical for cell apoptosis and cell structure .
Result of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells . They have also been shown to activate caspase proteins and inhibit β-tubulin polymerization .
Future Directions
properties
IUPAC Name |
8-methylcinnoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-6-3-2-4-7-5-8(10(13)14)11-12-9(6)7/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXBNUBKGNITKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1146294-36-1 |
Source
|
Record name | 8-methylcinnoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.